Cas no 321848-65-1 ((r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole)
(r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole Propriedades químicas e físicas
Nomes e Identificadores
-
- (4R)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- (r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole
- (4R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydro-1,3-oxazole
- 321848-65-1
- F72999
- BS-50843
- (4R)-2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
- DTXSID90725356
-
- Inchi: 1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m0/s1
- Chave InChI: HVCLJUVMOVVZBS-NSHDSACASA-N
- SMILES: BrC1C=CC=CC=1C1=N[C@@H](CO1)C(C)C
Propriedades Computadas
- Massa Exacta: 267.02600
- Massa monoisotópica: 267.02588g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 252
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.5
- Superfície polar topológica: 21.6Ų
Propriedades Experimentais
- PSA: 21.59000
- LogP: 2.68610
(r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517087-250mg |
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole |
321848-65-1 | 97% | 250mg |
$109 | 2023-02-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R905892-50mg |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 98% | 50mg |
¥167.40 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R905892-250mg |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 98% | 250mg |
¥652.50 | 2022-09-28 | |
| Ambeed | A699001-250mg |
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole |
321848-65-1 | 97% | 250mg |
$42.0 | 2025-02-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R905892-1g |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 98% | 1g |
¥1,944.00 | 2022-09-28 | |
| eNovation Chemicals LLC | Y1241744-250mg |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 97% | 250mg |
$110 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1241744-50mg |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 97% | 50mg |
$75 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1241744-100mg |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 97% | 100mg |
$85 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1241744-250mg |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 97% | 250mg |
$105 | 2025-02-19 | |
| Aaron | AR00D55Z-50mg |
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE |
321848-65-1 | 97% | 50mg |
$22.00 | 2025-02-12 |
(r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole Literatura Relacionada
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Informações adicionais sobre (r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole
(R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole: A Promising Compound in Modern Pharmaceutical Research
CAS No. 321848-65-1 represents a pivotal compound in the field of medicinal chemistry, with its structural uniqueness and potential pharmacological applications drawing significant attention from researchers. This molecule, specifically (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole, is characterized by its oxazole ring system, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine substituent on the phenyl ring and an isopropyl group at the 4-position contributes to its distinct chemical profile and functional versatility. Recent studies have highlighted its potential as a scaffold for developing novel therapeutics, particularly in the context of inflammation and neurodegenerative disorders.
Structurally, (R)-2-(2-bromophenyl)-4-isop,ropyl-4,5-dihydrooxazole exhibits a chiral center at the 2-position of the oxazole ring, which is critical for its stereochemical properties. This stereochemistry may influence its biological activity, as enantiomers often display differential pharmacokinetic and pharmacodynamic behaviors. The bromine atom at the 2-bromophenyl substituent introduces electrophilic characteristics, potentially enabling interactions with biological targets such as enzymes or receptors. Meanwhile, the isopropyl group at the 4-position provides steric bulk and may modulate the molecule's binding affinity to specific proteins.
Recent advancements in computational chemistry have facilitated the exploration of (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole's potential as a lead compound for drug development. A 2023 study published in *Journal of Medicinal Chemistry* utilized molecular docking simulations to assess its interactions with the enzyme cyclooxygenase-2 (COX-2), a key target in anti-inflammatory therapies. The results indicated that the bromine substituent enhances the molecule's ability to form hydrogen bonds with the active site of COX-2, while the isopropyl group contributes to hydrophobic interactions. These findings suggest that (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole could serve as a valuable template for designing selective COX-2 inhibitors with reduced gastrointestinal side effects.
In addition to its anti-inflammatory properties, (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole has shown promise in neuropharmacological research. A 2024 preclinical study in *Neuropharmacology* investigated its effects on amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The compound was found to inhibit Aβ fibril formation by stabilizing the monomeric form of the protein, potentially delaying the progression of neurodegenerative pathology. This property is attributed to the oxazole ring's ability to form π-π interactions with Aβ peptides, as well as the bromine atom's capacity to disrupt hydrogen bonding networks in the aggregated structure.
Pharmacokinetic studies of (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole have also yielded important insights. A 2023 pharmacokinetic analysis in *Drug Metabolism and Disposition* revealed that the compound exhibits moderate oral bioavailability, with a half-life of approximately 4 hours in rodent models. The isopropyl group appears to enhance its solubility and permeability across biological membranes, which is critical for effective drug delivery. However, further research is needed to optimize its metabolic stability and reduce potential hepatic toxicity, as preliminary studies suggest the compound may undergo hepatic metabolism via cytochrome P450 enzymes.
From a synthetic perspective, the preparation of (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves a multi-step process that highlights the challenges of asymmetric synthesis. A 2022 study in *Organic Letters* described a novel approach using chiral auxiliaries to achieve high enantiomeric purity. The reaction conditions, including temperature and catalyst selection, were optimized to maximize the yield of the desired enantiomer. This synthetic strategy provides a scalable method for producing the compound in sufficient quantities for preclinical and clinical testing.
Despite its promising properties, (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole faces several challenges in its development as a therapeutic agent. One major concern is its potential for off-target effects, as the bromine substituent may interact with unintended biological targets. In vitro studies have shown that the compound exhibits moderate activity against certain G-protein-coupled receptors (GPCRs), raising questions about its selectivity. To address this, researchers are exploring structure-activity relationship (SAR) studies to identify modifications that enhance target specificity while preserving therapeutic efficacy.
Furthermore, the environmental impact of (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole and its synthetic byproducts is an emerging area of research. A 2023 environmental risk assessment published in *Environmental Science & Technology* evaluated the potential for the compound to persist in aquatic ecosystems. The study found that the compound has a moderate log Kow value, suggesting it may accumulate in fatty tissues of organisms. This finding underscores the importance of developing environmentally sustainable synthesis methods and conducting thorough ecological risk assessments before advancing the compound to clinical trials.
Looking ahead, the future of (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole in pharmaceutical research appears promising. Advances in artificial intelligence (AI) and machine learning are enabling researchers to predict its biological activity with greater accuracy, accelerating the drug discovery process. Additionally, combinatorial chemistry approaches are being explored to generate analogs with enhanced properties, such as improved solubility or reduced toxicity. These innovations may ultimately lead to the development of novel therapeutics for conditions ranging from chronic inflammation to neurodegenerative diseases.
In conclusion, (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole represents a compelling example of how structural complexity can translate into therapeutic potential. Its unique chemical features, combined with recent advances in computational and synthetic chemistry, position it as a candidate for further exploration in the quest for innovative treatments. As research continues to uncover its full potential, this compound may play a significant role in shaping the future of pharmaceutical science.
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